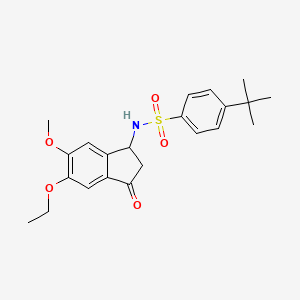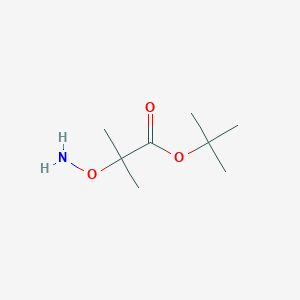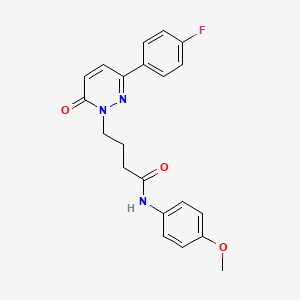![molecular formula C10H24Cl3N3 B2928485 [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride CAS No. 2408970-92-1](/img/structure/B2928485.png)
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride” is a chemical compound with the CAS Number: 2408970-92-1 . It has a molecular weight of 292.68 . The IUPAC name for this compound is (1- (4-methylpiperazin-1-yl)cyclobutyl)methanamine trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10;;;/h2-9,11H2,1H3;3*1H . This code provides a specific description of the molecular structure of the compound, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Serotonergic Function and Receptor Studies
Serotonin Receptor Agonism : Compounds like meta-Chlorophenylpiperazine (mCPP), a related compound, have been used extensively to study serotonin (5-HT) function. mCPP's binding to 5-HT receptors and its implications on psychological and physiological responses provide a framework for investigating the mechanisms of serotonergic drugs and their potential therapeutic applications, particularly in disorders like anxiety and depression [Silverstone et al., 1994].
Receptor Occupancy and Drug Development : Research into 5-HT(1A) receptor occupancy by selective antagonists has implications for the treatment of anxiety and mood disorders. Studies using positron emission tomography (PET) and specific radioligands have demonstrated the potential of novel compounds to achieve high receptor occupancy in the human brain, suggesting pathways for the development of new therapeutic agents [Rabiner et al., 2002].
Pharmacokinetic and Pharmacodynamic Investigations
- Pharmacokinetic Profiles : The pharmacokinetics and dynamics of psychoactive compounds, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding their therapeutic potential and safety profiles. Studies on compounds like mCPP and TFMPP (trifluoromethylphenylpiperazine) have explored these aspects, providing insights into their effects on mood, cognition, and physiological responses, which could inform the development and optimization of new drugs for psychiatric conditions [Gijsman et al., 1998].
Safety and Toxicology
- Toxicological Evaluations : Understanding the safety profile of chemical compounds, including potential adverse effects and interactions with other substances, is vital for both clinical research and therapeutic use. Investigations into compounds like 4-Methylpyrazole and their effects on metabolism and intoxications (e.g., methanol or ethylene glycol poisoning) offer valuable data on safety, treatment efficacy, and potential side effects, guiding clinical practices and emergency responses [Jacobsen et al., 1988].
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements provide guidance on how to handle and store the compound safely .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar piperazine derivatives have demonstrated anti-inflammatory effects . They have been shown to reduce the number of writhings induced by acetic acid, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . They also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemical Pathways
Similar compounds have been shown to influence inflammatory pathways, particularly those involving pro-inflammatory cytokines like il-1β and tnf-α .
Result of Action
The result of EN300-7536924’s action is a reduction in inflammation, as evidenced by decreased cell migration, reduced activity of the myeloperoxidase enzyme, and lowered levels of pro-inflammatory cytokines IL-1β and TNF-α .
Propriétés
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10;;;/h2-9,11H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUNPKVUIWBBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCC2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2928405.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2928406.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2928408.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2928409.png)
![6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2928410.png)
![Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2928413.png)

![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2928417.png)


![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)

![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)